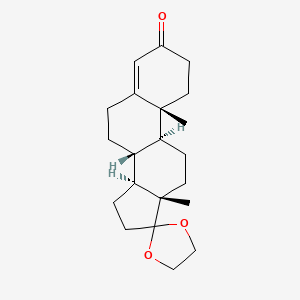

17,17-(Ethylenedioxy)androst-4-en-3-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

合成経路および反応条件

17,17-(エチレンジオキシ)アンドロスト-4-エン-3-オンの合成には、4-アンドロステン-3,17-ジオンからの環状ケタールの形成が含まれます。 反応は一般的に、酸触媒の存在下でエチレングリコールを使用して環状ケタールを形成します .

工業生産方法

この化合物の工業生産方法は、広く文書化されていません。 一般的なアプローチは、実験室設定と同様の反応条件を使用して、収率と純度を最適化した大規模合成を伴います .

化学反応の分析

反応の種類

17,17-(エチレンジオキシ)アンドロスト-4-エン-3-オンは、以下を含むさまざまな化学反応を起こします。

酸化: この反応により、より酸化された誘導体の形成につながる可能性があります。

還元: 還元反応は、ケトン基をアルコールに変換することができます。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応のためのさまざまな酸と塩基が含まれます .

形成された主要な生成物

これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化によりより酸化されたステロイドが生成され、還元によりアルコール誘導体が生成されます .

科学研究への応用

17,17-(エチレンジオキシ)アンドロスト-4-エン-3-オンには、いくつかの科学研究への応用があります。

化学: 他のステロイド化合物の合成における前駆体として使用されます。

生物学: 酵素活性と受容体結合への影響について研究されています。

医学: ニキビなどの症状の治療や育毛の可能性について調査されています。

業界: 化粧品の製剤に使用されています

科学的研究の応用

17,17-(Ethylenedioxy)androst-4-en-3-one has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of other steroid compounds.

Biology: Studied for its effects on enzyme activity and receptor binding.

Medicine: Investigated for its potential in treating conditions like acne and promoting hair growth.

作用機序

この化合物は、還元酵素の活性を阻害し、5α-DHTとの受容体タンパク質の結合を阻害することで、その効果を発揮します。 この阻害は、テストステロンからジヒドロテストステロン(DHT)への変換を減少させ、ニキビや脱毛などの症状に関与しています .

類似化合物との比較

類似化合物

アンドロスト-4-エン-3-オン、17-ヒドロキシ-(17α):

17,17-(エチレンジオキシ)アンドロスト-4-エン-3β-オール: 他のステロイド誘導体の合成で使用される中間体です.

ユニークさ

17,17-(エチレンジオキシ)アンドロスト-4-エン-3-オンは、還元酵素活性と受容体結合に対する特定の阻害効果により、ニキビ治療や育毛のための化粧品用途に特に役立ちます .

生物活性

17,17-(Ethylenedioxy)androst-4-en-3-one, also known as 4-androstene-3,17-dione-17-cyclic ethylene ketal, is a synthetic steroid compound that has garnered attention for its various biological activities. This article explores the compound's biological effects, mechanisms of action, and potential applications in therapeutic and cosmetic fields.

- Molecular Formula : C21H30O3

- Molecular Weight : 330.461 g/mol

- CAS Number : 1044-89-9

1. Inhibition of 5α-Reductase

This compound has been shown to inhibit the activity of 5α-reductase, an enzyme responsible for converting testosterone into dihydrotestosterone (DHT). This inhibition can have significant implications for conditions such as androgenic alopecia and benign prostatic hyperplasia (BPH) .

2. Effects on Hair Growth

Research indicates that this compound may promote hair growth by modulating androgen levels. In vitro studies have demonstrated its potential to enhance hair follicle proliferation and reduce hair loss associated with elevated DHT levels .

3. Cosmetic Applications

Due to its properties, this compound is utilized in cosmetic formulations aimed at treating acne and promoting skin health. Its ability to inhibit certain enzymes related to sebum production makes it a valuable ingredient in acne treatment products .

The primary mechanism by which this compound exerts its biological effects is through the inhibition of steroidogenic enzymes:

- 5α-Reductase Inhibition : Reduces the conversion of testosterone to DHT.

- Receptor Binding : Interferes with the binding of DHT to androgen receptors, thereby modulating androgenic effects in tissues .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

特性

IUPAC Name |

(8'R,9'S,10'R,13'S,14'S)-10',13'-dimethylspiro[1,3-dioxolane-2,17'-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-3'-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O3/c1-19-8-5-15(22)13-14(19)3-4-16-17(19)6-9-20(2)18(16)7-10-21(20)23-11-12-24-21/h13,16-18H,3-12H2,1-2H3/t16-,17+,18+,19+,20+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFDWIKRQOPJCDM-DEPCRRQNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC45OCCO5)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC45OCCO5)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。